molecular formula C20H26N2O B563501 2-Hydroxy Trimipramine-d3 CAS No. 1189647-53-7

2-Hydroxy Trimipramine-d3

Cat. No.: B563501
CAS No.: 1189647-53-7
M. Wt: 313.459
InChI Key: FQJSSUOYVSEYPF-BMSJAHLVSA-N
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Description

2-Hydroxy Trimipramine-d3 is a deuterium-labeled analogue of 2-Hydroxy Trimipramine, which is a metabolite of Trimipramine. Trimipramine is a tricyclic antidepressant used to treat depression and related conditions. The deuterium labeling in this compound allows researchers to study metabolic pathways and mechanisms of action in a more detailed manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Trimipramine-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Trimipramine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Industrial methods may also involve the use of specialized equipment and techniques to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Trimipramine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

2-Hydroxy Trimipramine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy Trimipramine-d3 is closely related to that of Trimipramine. Trimipramine acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing mood. The deuterium labeling in this compound allows for more precise tracking of these processes in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    Desmethyl-Trimipramine: Another metabolite of Trimipramine with similar inhibitory effects on neurotransmitter reuptake.

    Trimipramine-N-oxide: A metabolite that preferentially inhibits serotonin transporters.

    2-Hydroxy Trimipramine: The non-deuterated analogue of 2-Hydroxy Trimipramine-d3

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis of metabolic pathways, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

IUPAC Name

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJSSUOYVSEYPF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662030
Record name 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189647-53-7
Record name 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy Trimipramine-d3
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2-Hydroxy Trimipramine-d3
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Reactant of Route 6
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